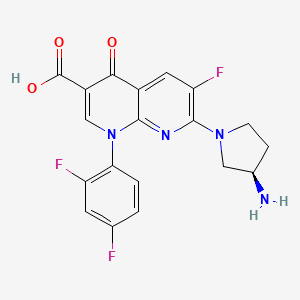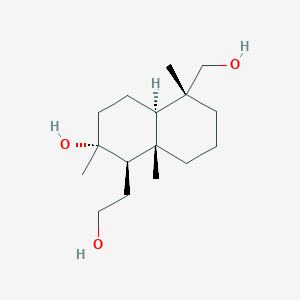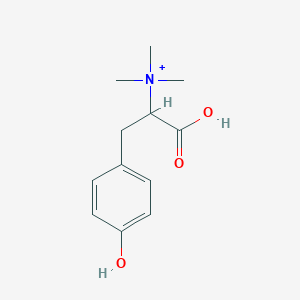
N-((トリメトキシシリル)メチル)アニリン
概要
説明
N-((Trimethoxysilyl)methyl)aniline, also known as N-((Trimethoxysilyl)methyl)aniline, is a useful research compound. Its molecular formula is C10H17NO3Si and its molecular weight is 227.33 g/mol. The purity is usually 95%.
The exact mass of the compound N-((Trimethoxysilyl)methyl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-((Trimethoxysilyl)methyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((Trimethoxysilyl)methyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
導電性ポリマー合成
アニリノメチルトリメトキシシラン: は、ポリ(TMPSA)を形成するために重合できるモノマーとして機能します。 このポリマーは電気活性と電気化学的特性を示し、pH感受性シリカ-ポリアニリンハイブリッドの製造に適しています 。これらのハイブリッドは、環境変化、センサー、およびディスプレイ技術に応答するスマートコーティングに使用できます。
表面改質剤
シランカップリング剤として、この化合物は表面特性を改質して疎水性を示すことができます。 ナノマテリアルの濡れ性と分散性を高め、塗料、コーティング、および接着剤などの用途で重要です 。この改質により、材料の安定性と性能が向上する可能性があります。
センシングアプリケーション
この化合物は、過酸化水素のセンシングのための電極を製造するために、金ナノロッド(AuNRs)をコーティングするために使用できます 。この用途は、高い感度と選択性を必要とするバイオセンサーと化学センサーの開発において重要です。
天然ゴムの耐劣化性
表面改質剤として使用する場合、アニリノメチルトリメトキシシランは、天然ゴム(NR)の耐劣化性を高めます。 これにより、環境要因に耐性のある、より長持ちするゴム製品が得られます .
接着促進
接着剤、シーラント、コーティングなどのシラン架橋配合物では、この化合物は架橋剤および接着促進剤として機能します。 これは、さまざまな材料間の結合強度を向上させ、建設、自動車、および航空宇宙産業で不可欠です .
充填剤と顔料の処理
この化合物は、ガラス、金属酸化物、さまざまな鉱物などの充填剤と顔料の表面改質剤として使用されます。 この処理により、充填剤のポリマーマトリックスとの適合性が向上し、優れた機械的特性と表面仕上げを持つ複合材料が得られます .
シリル変性ポリマー
これは、接着剤やシーラントのバインダーとして機能するシリル変性ポリマーの製造に関与しています。 これらのポリマーは、柔軟性、耐久性、環境劣化に対する耐性を提供し、産業および消費者用途に適しています .
プロトン伝導性膜
最後に、アニリノメチルトリメトキシシランは、プロトン伝導性膜の調製に使用できます。 これらの膜は、燃料電池とバッテリーの重要な構成要素であり、エネルギーデバイスの効率と寿命に貢献します .
作用機序
Target of Action
N-((Trimethoxysilyl)methyl)aniline, also known as ANILINO-METHYL-TRIMETHOXYSILANE, is primarily used as a silane coupling agent . The compound’s primary targets are surfaces of materials such as glass, metal oxides, aluminum hydroxide, kaolin, wollastonite, and mica . It modifies the surface characteristics of these materials, enhancing their wettability, dispersion of nanomaterials, and selective absorption .
Mode of Action
The compound’s mode of action involves the formation of covalent bonds with the target material’s surface. The close proximity of the nitrogen atom to the silicon atom in the compound can accelerate the hydrolysis reaction compared to (amino-propyl)silanes . This results in the formation of a stable, durable bond with the target material, modifying its surface properties .
Biochemical Pathways
The compound’s action primarily involves the hydrolysis of the methoxysilane coupling agents (MSCA). The Fourier transform near-infrared (FTNIR) spectroscopy combined with the partial least squares (PLS) model has been applied to study the hydrolysis kinetics of similar compounds . The hydrolysis reactions are second-order reactions, and both temperature and acidity can promote the hydrolysis reactions .
Result of Action
The result of the compound’s action is the modification of the target material’s surface properties. This includes enhanced wettability, improved dispersion of nanomaterials, and increased selective absorption . These changes can improve the performance of the target materials in various applications, such as in the production of silyl modified polymers which serve as binders in adhesives and sealants .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and acidity. For instance, both temperature and acidity can promote the hydrolysis reactions of the compound . Additionally, the compound’s efficacy as a surface modifier can be influenced by the specific characteristics of the target material, such as its chemical composition and surface structure .
特性
IUPAC Name |
N-(trimethoxysilylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3Si/c1-12-15(13-2,14-3)9-11-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBLTKHUCJLFSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CNC1=CC=CC=C1)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694862 | |
| Record name | N-[(Trimethoxysilyl)methyl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77855-73-3 | |
| Record name | N-[(Trimethoxysilyl)methyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77855-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(Trimethoxysilyl)methyl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenamine, N-[(trimethoxysilyl)methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(1S,2R,4S,10R,11S,12R)-11-acetyloxy-4,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1253702.png)


![(1aS,4S,4aR,7R,7aR,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol](/img/structure/B1253707.png)


![(2S,5S,6R)-6-[[2-carboxy-1-oxo-2-(3-thiophenyl)ethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1253714.png)
